2-Bromothiophene

Description

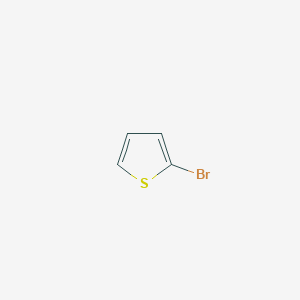

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCRZHGAIRVWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061389 | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly brown liquid with a stench; [Acros Organics MSDS] | |

| Record name | 2-Bromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-09-4, 60326-18-3 | |

| Record name | 2-Bromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060326183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF929NUW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromothiophene: A Comprehensive Technical Guide for Synthetic Applications

Abstract: 2-Bromothiophene is a pivotal organosulfur compound, serving as a versatile building block in organic synthesis. Its unique electronic properties and reactivity make it an indispensable precursor for a wide array of functionalized thiophenes, which are core scaffolds in pharmaceuticals, organic electronics, and advanced materials. This guide provides an in-depth analysis of this compound's fundamental properties, explores its critical role in modern synthetic methodologies, and offers practical, field-proven protocols for its application.

Core Properties of this compound

A thorough understanding of this compound's physicochemical properties is paramount for its safe handling and successful application in synthesis. The presence of the electronegative bromine atom and the sulfur heteroatom significantly influences the molecule's reactivity and physical characteristics.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, providing a solid foundation for its use in experimental design.

| Property | Value |

| Molecular Formula | C₄H₃BrS |

| Molecular Weight | 163.04 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.684 g/mL at 25 °C[1] |

| Boiling Point | 149-151 °C[1] |

| Melting Point | -10 °C |

| Refractive Index (n20/D) | 1.586[1] |

| ¹H NMR (CDCl₃) | δ ~7.21 (dd, 1H), ~7.04 (dd, 1H), ~6.86 (dd, 1H)[2] |

| ¹³C NMR (CDCl₃) | δ ~128, ~127, ~126, ~112 (C-Br) |

| IR Spectroscopy (neat) | Key peaks: C-H stretch (~3100 cm⁻¹), C=C stretch (~1520, 1420 cm⁻¹), C-S stretch |

| Mass Spectrometry (m/z) | 162/164 (M⁺, Br isotope pattern) |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.

-

Hazards: Flammable liquid and vapor. Fatal if swallowed and causes serious eye damage.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4][5] Keep container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Synthetic Utility: A Gateway to Functionalized Thiophenes

The carbon-bromine bond in this compound is the key to its synthetic versatility. This bond is readily activated for a variety of transformations, most notably metal-catalyzed cross-coupling reactions and lithiation.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired substituent to be introduced at the 2-position.

Causality Behind Experimental Choices: The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is central to the catalytic cycle, facilitating oxidative addition, transmetalation, and reductive elimination. The ligand stabilizes the palladium center and modulates its reactivity. The base is crucial for the transmetalation step in Suzuki and Heck couplings, while the solvent system must be appropriate for the solubility of all reactants and stable at the reaction temperature.

The Suzuki coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with an organoboron compound. This reaction is widely used in the synthesis of bi-aryl and poly-thiophene structures, which are prevalent in organic electronics.

Workflow for a Typical Suzuki Coupling:

Caption: Generalized workflow for a Suzuki coupling reaction with this compound.

Detailed Protocol:

-

In a flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), and K₃PO₄ (2.0 eq).[6]

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1).[6]

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC.[6]

-

After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Stille coupling offers an alternative C-C bond formation strategy, utilizing organostannanes. While highly effective, the toxicity of tin reagents necessitates careful handling and purification procedures.

Detailed Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent like DMF, add the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and LiCl (3.0 eq).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction and partition between an organic solvent and water.

-

To remove tin byproducts, the aqueous layer can be washed with a saturated solution of KF.

-

Dry the organic layer, concentrate, and purify by column chromatography.

For the synthesis of 2-alkynylthiophenes, which are valuable intermediates in drug discovery and materials science, the Sonogashira coupling is the method of choice. This reaction couples this compound with a terminal alkyne.

Workflow for a Typical Sonogashira Coupling:

Caption: Generalized workflow for a Sonogashira coupling reaction with this compound.

Detailed Protocol:

-

To a flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

-

Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2-3 eq).

-

Stir the reaction at room temperature or heat to 50-100 °C, depending on the substrate reactivity.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove insoluble salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, then dry and concentrate.

-

Purify the product by column chromatography.

Lithiation and Subsequent Electrophilic Quench

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a lithium-halogen exchange to form 2-lithiothiophene. This highly nucleophilic intermediate can then be reacted with a wide range of electrophiles.

Causality Behind Experimental Choices: This reaction must be conducted at low temperatures (typically -78 °C) to prevent side reactions, such as the deprotonation of the more acidic C5 position or decomposition of the organolithium intermediate. The choice of electrophile determines the final functional group introduced. Anhydrous conditions are critical as organolithium reagents react violently with water.

Logical Relationship Diagram:

Caption: Lithiation of this compound and subsequent electrophilic quench.

Detailed Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, typically as a solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add the desired electrophile (1.1 eq) dropwise at -78 °C. For carboxylation, the reaction mixture can be transferred via cannula into a flask containing an excess of dry ice.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.

-

Perform a standard aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers, remove the solvent in vacuo, and purify the product as needed by chromatography, distillation, or recrystallization.

Applications in Drug Development and Materials Science

The functionalized thiophenes derived from this compound are integral to numerous high-value applications.

-

Pharmaceuticals: The thiophene ring is a bioisostere of the phenyl ring and is present in many blockbuster drugs, including the antiplatelet agent Clopidogrel. The synthesis of key intermediates for such drugs often starts from this compound. For example, the Grignard reagent of this compound can be used to synthesize 2-thiophenecarboxylic acid, a versatile precursor.[6]

-

Organic Electronics: Polythiophenes are a major class of conductive polymers. A common route to these materials is the Kumada cross-coupling of the Grignard reagent derived from 2,5-dibromothiophene, which itself can be synthesized from this compound.

Protocol for Kumada Catalyst-Transfer Polycondensation (for Polythiophene):

-

Prepare the Grignard reagent from 2,5-dibromothiophene by reacting it with magnesium turnings in THF.

-

In a separate flask, add a nickel catalyst, such as Ni(dppp)Cl₂ (1-2 mol%), under an inert atmosphere.

-

Transfer the prepared Grignard reagent to the catalyst-containing flask via cannula.

-

Stir the reaction at room temperature or with gentle heating. The polymerization is often visually indicated by a color change and precipitation of the polymer.

-

Quench the reaction with dilute HCl.

-

Collect the polymer by filtration, and wash extensively with methanol and other solvents to remove catalyst residues and oligomers.

-

Dry the polymer under vacuum.

Conclusion

This compound is a cornerstone of modern organic synthesis, providing a reliable and versatile entry point to a vast chemical space of functionalized thiophenes. Its predictable reactivity in cross-coupling and lithiation reactions, combined with the importance of its derivatives in pharmaceuticals and materials science, ensures its continued prominence in both academic research and industrial applications. A firm grasp of its properties, handling requirements, and reaction methodologies is essential for any scientist working in these fields.

References

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiophene is a pivotal heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of numerous pharmaceuticals and functional materials. Its versatile reactivity, stemming from the presence of the bromine atom at the 2-position of the electron-rich thiophene ring, allows for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound and a detailed exploration of its reactivity profile, with a focus on metal-halogen exchange and cross-coupling reactions. Detailed experimental protocols for key transformations are provided, alongside quantitative data to facilitate reaction planning and optimization.

Synthesis of this compound

The preparation of this compound is most commonly achieved through the electrophilic bromination of thiophene. The regioselectivity of this reaction is high for the 2-position due to the activating effect of the sulfur atom. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Direct Bromination with Elemental Bromine

Direct bromination using elemental bromine is a traditional and effective method for the synthesis of this compound. The reaction is typically carried out in a solvent such as acetic acid or carbon tetrachloride.

Table 1: Synthesis of this compound via Direct Bromination

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Br₂ | Acetic Acid | < 10 | Not Specified | ~75 | [1] |

| Br₂ | Carbon Tetrachloride | Ice-bath | 4 | 55 | [2] |

Experimental Protocol: Direct Bromination in Acetic Acid [1]

-

Dissolve thiophene in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Cool the solution to below 10 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring.

-

After the addition is complete, pour the reaction mixture into water, leading to the precipitation of an oily layer.

-

Separate the oily product, wash with a dilute solution of sodium bicarbonate to neutralize excess acid, and then with water.

-

Dry the crude product over an anhydrous drying agent (e.g., MgSO₄).

-

Purify by distillation under reduced pressure to obtain this compound.

Bromination using Hydrogen Peroxide and Hydrobromic Acid

A greener and safer alternative to using elemental bromine involves the in situ generation of bromine from the oxidation of hydrobromic acid with hydrogen peroxide. This method avoids the handling of highly corrosive and volatile bromine.

Table 2: Synthesis of this compound using H₂O₂/HBr

| Oxidant | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 35% H₂O₂ | 48% HBr | Dichloroethane | 40 | 0.5 | >95 | [1] |

| 35% H₂O₂ | 48% HBr | Diethyl Ether | -20 to 20 | 0.75 | High | [3] |

Experimental Protocol: Bromination with H₂O₂/HBr in Dichloroethane [1]

-

In a reactor equipped with a stirrer, condenser, and thermometer, add thiophene, dichloroethane, and hydrobromic acid.

-

While maintaining the temperature at 40 °C, add hydrogen peroxide dropwise.

-

After the complete addition of hydrogen peroxide, continue the reaction for an additional 30 minutes.

-

Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete (typically when the relative content of this compound is over 95%), separate the organic layer.

-

Rectify the organic layer to obtain the pure this compound product.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for thiophenes, often used when milder conditions are required.

Table 3: Synthesis of this compound using NBS

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| NBS | Acetonitrile | 0 to RT | 0.5 | High (for substituted thiophene) | [4] |

Experimental Protocol: Bromination with NBS [4]

-

Dissolve the thiophene derivative in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: General workflow for the synthesis of this compound.

Reactivity of this compound

The C-Br bond at the 2-position of the thiophene ring is the primary site of reactivity, making this compound a versatile precursor for a multitude of functionalized thiophenes. Key reactions include metal-halogen exchange and various palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange Reactions

This compound readily undergoes metal-halogen exchange to form organometallic reagents, which are powerful nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reaction of this compound with magnesium metal in an ethereal solvent affords the corresponding Grignard reagent, 2-thienylmagnesium bromide.

Table 4: Grignard Reagent Formation from this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Application | Reference |

| Mg | Diethyl ether | Reflux | Overnight | Synthesis of 2-thiophene ethanol | [4] |

| Mg | THF | 40-50 | 3 | Synthesis of 2-thiophene ethanol | [5] |

Experimental Protocol: Preparation of 2-Thienylmagnesium Bromide [4]

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of this compound in the ethereal solvent dropwise to the stirred suspension of magnesium. The reaction is exothermic and should be controlled by the rate of addition.

-

After the initial exothermic reaction subsides, the mixture can be gently refluxed to ensure complete reaction.

-

The resulting greyish solution of 2-thienylmagnesium bromide can be used directly in subsequent reactions.

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a clean lithium-halogen exchange to produce 2-lithiothiophene.

Table 5: Lithiation of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (min) | Application | Reference |

| n-BuLi | THF or Et₂O | -78 | 30-60 | Reaction with electrophiles | [3] |

Experimental Protocol: Preparation of 2-Lithiothiophene [3]

-

In an oven-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (typically as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

-

The solution of 2-lithiothiophene is then ready to be quenched with a desired electrophile.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of C-C and C-heteroatom bonds.

The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their esters is a widely used method for the synthesis of 2-arylthiophenes.

Table 6: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | [3] |

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [3][6]

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 or toluene/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for the specified time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Stille coupling involves the reaction of this compound with an organostannane reagent, providing another efficient route to substituted thiophenes.

Experimental Protocol: Stille Coupling of this compound

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous and degassed toluene.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%) and a ligand if necessary (e.g., P(o-tol)₃).

-

Heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts as a fluoride salt, which can be removed by filtration through celite.

-

The filtrate is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

The Kumada coupling utilizes a Grignard reagent as the coupling partner for this compound, catalyzed by a nickel or palladium complex.

Experimental Protocol: Kumada Coupling of this compound

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

-

Add the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(dppf)Cl₂, 1-5 mol%).

-

Cool the mixture to 0 °C or room temperature, depending on the reactivity of the Grignard reagent.

-

Slowly add the Grignard reagent (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at the appropriate temperature until completion (monitor by TLC or GC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, and wash, dry, and concentrate the combined organic layers.

-

Purify the product by column chromatography or distillation.

The Heck reaction couples this compound with an alkene to form a substituted alkene.

Experimental Protocol: Heck Reaction of this compound [3]

-

In a dry Schlenk tube or sealed tube, combine this compound (1.0 eq), the alkene (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (e.g., P(o-tol)₃, 2-4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add an anhydrous solvent (e.g., DMF or NMP) via syringe.

-

Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound

-

To a reaction flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting alkyne by column chromatography.

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The synthetic methods described herein offer reliable and scalable routes to this important compound. Its rich reactivity, particularly in metal-halogen exchange and palladium-catalyzed cross-coupling reactions, provides a powerful platform for the synthesis of a diverse range of functionalized thiophene derivatives. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the efficient and effective use of this compound in their synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromothiophene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-bromothiophene, a key intermediate in the synthesis of various pharmaceuticals and electronic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and 13C NMR data for this compound provide characteristic signals corresponding to the protons and carbons of the thiophene ring.

1H NMR Data

The proton NMR spectrum of this compound typically exhibits three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.

| Proton | Chemical Shift (δ) in CDCl3 (ppm) | Coupling Constants (J) in Hz |

| H5 | 7.209 | J4,5 = 5.63 |

| H3 | 7.037 | J3,4 = 3.68 |

| H4 | 6.859 | J3,5 = 1.39 |

Note: The assignments of H3, H4, and H5 can vary slightly depending on the solvent and the specific literature source. The provided data is a representative example.[1]

13C NMR Data

The 13C NMR spectrum of this compound shows four signals, one for each of the carbon atoms in the molecule. The carbon atom attached to the bromine atom (C2) is typically found at the lowest field (highest ppm value).

| Carbon | Chemical Shift (δ) in CDCl3 (ppm) |

| C5 | 128.2 |

| C4 | 127.5 |

| C3 | 123.0 |

| C2 | 111.9 |

Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for the C-H, C=C, and C-S bonds of the thiophene ring.

| Vibrational Mode | Frequency (cm-1) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=C Ring Stretch | 1514-1532 | Medium |

| C=C Ring Stretch | 1430-1454 | Medium |

| C-H in-plane bend | 1228-1202 | Medium |

| C-H out-of-plane bend | 900-650 | Strong |

| C-S Stretch | 839-608 | Medium |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., neat liquid, solution).[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (79Br and 81Br).

| m/z | Relative Intensity | Assignment |

| 162 | ~100% | [M]+ (C4H379BrS) |

| 164 | ~97% | [M+2]+ (C4H381BrS) |

| 83 | High | [C4H3S]+ (Loss of Br) |

| 39 | Moderate | [C3H3]+ |

Note: The relative intensities are approximate and can vary between instruments.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (1H and 13C)

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. For 13C NMR, a higher concentration (50-100 mg) may be necessary.

-

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the 1H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled 13C NMR spectrum. This experiment generally requires a longer acquisition time than the 1H spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Acquire the IR spectrum over the desired range (e.g., 4000-400 cm-1).

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization (EI) - Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a liquid sample, this is often done via a direct insertion probe or by injection into a gas chromatograph (GC-MS) which then introduces the sample into the MS.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thienyl Bromide

Abstract: 2-Thienyl bromide, also known as 2-bromothiophene, is a pivotal organosulfur compound that serves as a fundamental building block in modern organic synthesis. Its unique electronic structure and reactivity make it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 2-thienyl bromide (CAS No. 1003-09-4). We will delve into its spectroscopic signature, explore its reactivity in key synthetic transformations—including Grignard reagent formation and palladium-catalyzed cross-coupling reactions—and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

General and Molecular Information

2-Thienyl bromide is an aromatic heterocyclic compound characterized by a five-membered thiophene ring substituted with a bromine atom at the C2 position. This specific substitution pattern is crucial, as it dictates the molecule's reactivity, which is notably higher than its 3-bromo isomer in many essential reactions.[2]

| Property | Value | Reference |

| IUPAC Name | This compound | [3][4][5] |

| Synonyms | 2-Thienyl bromide, α-Thienyl bromide | [1][6][7] |

| CAS Number | 1003-09-4 | [1][3][8] |

| Molecular Formula | C₄H₃BrS | [1][3][6][8][9] |

| Molecular Weight | 163.03 g/mol | [1][3] |

| SMILES | C1=CSC(=C1)Br | [3][6][8] |

| InChI Key | TUCRZHGAIRVWTI-UHFFFAOYSA-N | [6][8] |

Physical and Spectroscopic Properties

2-Thienyl bromide is a colorless to light yellow or brownish liquid, often noted for its strong, unpleasant odor.[4][7][10] It is immiscible with water but soluble in organic solvents like ether and acetone.[3][9][11] Due to its sensitivity to light, it should be stored in appropriate conditions to prevent degradation.[7]

Table of Physical Properties:

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [1][7][11][12] |

| Melting Point | -10 °C | [1][3][8] |

| Boiling Point | 149-154 °C | [1][3][9][11] |

| Density | 1.684 - 1.714 g/mL at 25 °C | [3][8][11] |

| Refractive Index (n20/D) | 1.586 - 1.587 | [6][11] |

| Flash Point | 47.1 - 56 °C | [3][8] |

| Water Solubility | Immiscible / Sparingly soluble | [3][7][9][11] |

| Vapor Pressure | 4.99 mmHg at 25 °C | [13] |

Spectroscopic Data: Spectroscopic analysis is critical for confirming the identity and purity of 2-thienyl bromide. Key data can be found in public databases such as the NIST WebBook, which provides reference spectra.[14][15][16]

-

Mass Spectrometry (EI): The mass spectrum shows a characteristic molecular ion peak corresponding to its molecular weight, with a distinct isotopic pattern due to the presence of bromine.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for C-H and C-S stretching and bending modes associated with the thiophene ring.[14]

-

Gas Chromatography: The Kovats retention index for 2-thienyl bromide is reported as 962 on a non-polar column.[4][16]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-thienyl bromide stems from the reactivity of the carbon-bromine bond and the electronic nature of the thiophene ring. The C2 position is more electron-deficient than the C3 position, which facilitates reactions like nucleophilic substitution and the crucial oxidative addition step in cross-coupling cycles.[2] This makes it a preferred precursor for creating complex molecules, including several blockbuster drugs like clopidogrel and ticlopidine.[3]

Caption: Key synthetic transformations of 2-thienyl bromide.

Grignard Reagent Formation

One of the most fundamental reactions of 2-thienyl bromide is its conversion to the corresponding Grignard reagent, 2-thienylmagnesium bromide.[17] This reagent is a powerful nucleophile used to form new carbon-carbon bonds with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.[18] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water.[18][19]

Experimental Protocol 1: Synthesis of 2-Thienylmagnesium Bromide

-

System Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon gas. The reaction should be conducted under an inert atmosphere.

-

Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Thienyl bromide

-

A small crystal of iodine (as an activator)

-

-

Procedure:

-

Place magnesium turnings in the reaction flask. Add a small crystal of iodine.

-

Add a portion of the anhydrous solvent to the flask.

-

Dissolve 2-thienyl bromide in the remaining anhydrous solvent. Add a small amount of this solution to the magnesium suspension.

-

Initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.[20] If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 2-thienyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture can be stirred at room temperature or gently heated for an additional period to ensure complete conversion. The resulting greyish solution of 2-thienylmagnesium bromide is then used directly for subsequent reactions.[20]

-

Palladium-Catalyzed Cross-Coupling Reactions

2-Thienyl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials chemistry.[21]

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between 2-thienyl bromide and an organoboron compound (typically a boronic acid).[22] It is widely used to synthesize bi-aryl and heteroaryl structures.[23] 2-Thienyl bromide's high reactivity facilitates the oxidative addition of the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[2]

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

System Preparation: The reaction is typically run under an inert atmosphere (nitrogen or argon) to protect the palladium catalyst from oxidation.

-

Reagents:

-

2-Thienyl bromide (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)

-

-

Procedure:

-

To a reaction flask, add 2-thienyl bromide, the arylboronic acid, the base, and the palladium catalyst.

-

Add the solvent system. If using a biphasic system (e.g., toluene/water), ensure vigorous stirring.

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to isolate the desired 2-arylthiophene.

-

Heck and Stille Couplings: 2-Thienyl bromide also participates efficiently in other cross-coupling reactions. The Heck reaction couples it with alkenes, while Stille coupling utilizes organotin compounds.[1][7] These reactions further expand its utility in constructing complex molecular architectures.

Synthesis of 2-Thienyl Bromide

The industrial and laboratory-scale preparation of 2-thienyl bromide is typically achieved through the direct electrophilic bromination of thiophene.[3] Unlike its isomer, 3-bromothiophene, which requires a more complex synthesis, the 2-bromo isomer is the major product of direct halogenation due to the higher reactivity of the C2 position.

Caption: General workflow for the synthesis of 2-thienyl bromide.

A common method involves dissolving thiophene in a solvent like acetic acid and then adding a solution of bromine, also in acetic acid, while maintaining a low temperature (below 10 °C) to control the reaction's exothermicity and selectivity.[11] After the reaction is complete, the product is typically precipitated by adding water and then purified by extraction and distillation.[11]

Safety and Handling

2-Thienyl bromide is a hazardous chemical that requires careful handling.[10]

-

Toxicity: It is classified as toxic and potentially fatal if swallowed, with an oral LD50 in rats of 200-250 mg/kg.[3][10] It is also harmful if inhaled or absorbed through the skin.[10][12]

-

Hazards: The compound is a flammable liquid and vapor.[3][12] It is known to cause skin irritation and serious eye damage.[7]

-

Personal Protective Equipment (PPE): Always handle 2-thienyl bromide in a well-ventilated chemical fume hood.[7][24] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][24] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[24]

Conclusion

2-Thienyl bromide is a cornerstone reagent in organic synthesis, offering a reliable and reactive handle for the introduction of the thienyl moiety. Its well-defined physical properties and, more importantly, its versatile chemical reactivity in Grignard reactions and palladium-catalyzed couplings, have solidified its role in the synthesis of a vast array of high-value compounds. A thorough understanding of its properties, reaction protocols, and safety requirements, as detailed in this guide, is essential for any scientist aiming to effectively utilize this powerful synthetic tool.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kemiatech Product Sheet for 1003-09-4 Thiophene, 2-bromo- [kemiatech.com]

- 6. This compound [stenutz.eu]

- 7. Page loading... [guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. This compound | 1003-09-4 [chemicalbook.com]

- 12. This compound | 1003-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. chembk.com [chembk.com]

- 14. Thiophene, 2-bromo- [webbook.nist.gov]

- 15. Thiophene, 2-bromo- [webbook.nist.gov]

- 16. Thiophene, 2-bromo- [webbook.nist.gov]

- 17. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Grignard reagent - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. fishersci.com [fishersci.com]

The Enduring Utility of a Heterocyclic Halide: A Technical Guide to 2-Bromothiophene

This guide provides an in-depth exploration of 2-bromothiophene, a pivotal organosulfur compound that has served as a cornerstone in organic synthesis for over a century. From its discovery in the early days of heterocyclic chemistry to its current role in the synthesis of life-saving pharmaceuticals, this compound offers a compelling case study in the enduring value of versatile chemical building blocks. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis, properties, and applications of this important molecule.

Discovery and Historical Context: An Offshoot of a Nobel-Worthy Discovery

While the exact date of the first synthesis of this compound is not definitively recorded in a singular, seminal publication, it is widely accepted that it was first prepared by Victor Meyer's group shortly after the discovery of thiophene itself. The high reactivity of the thiophene ring towards electrophilic substitution would have made its bromination an early and logical step in exploring its chemical behavior.[4] The period between 1883 and 1888 was a flurry of activity in Meyer's laboratory, resulting in a comprehensive monograph, Die Thiophengruppe, which detailed the chemistry of thiophene and its derivatives, undoubtedly including its bromo-substituted analogues.[5]

Synthesis of this compound: A Study in Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a five-membered heterocycle. The sulfur atom in the thiophene ring donates electron density to the aromatic system, activating it towards electrophiles. This activation is most pronounced at the C2 and C5 positions (the α-positions) due to the greater stability of the carbocation intermediate formed during the reaction. Consequently, direct bromination of thiophene is highly regioselective for the 2-position.[6]

Classical Method: Direct Bromination with Elemental Bromine

The most traditional and straightforward method for the synthesis of this compound is the direct reaction of thiophene with elemental bromine.[4] This method is effective but requires careful control of stoichiometry and reaction conditions to minimize the formation of polybrominated byproducts, primarily 2,5-dibromothiophene.

The following protocol is a representative example of a laboratory-scale synthesis.

Materials:

-

Thiophene

-

Bromine

-

Carbon tetrachloride (or a less toxic solvent like dichloromethane or acetic acid)[7]

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate or calcium chloride (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve thiophene in an equal volume of the chosen solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of one equivalent of bromine in the same solvent from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

-

Wash the reaction mixture with a dilute solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide.

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Modern and Greener Synthetic Approaches

While direct bromination with elemental bromine is effective, concerns over its hazardous nature have led to the development of alternative brominating agents and more environmentally friendly protocols.

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent that is often used for the monobromination of activated aromatic rings. The reaction is typically carried out in a solvent like acetic acid or a mixture of chloroform and acetic acid.

-

Hydrogen Peroxide and a Bromide Source: A greener approach involves the in-situ generation of bromine from a bromide salt (e.g., sodium bromide or hydrobromic acid) using an oxidizing agent like hydrogen peroxide.[8][9] This method avoids the direct handling of elemental bromine.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[10] A comprehensive understanding of its physical and spectroscopic properties is essential for its identification, purification, and use in subsequent reactions.

| Property | Value |

| Molecular Formula | C₄H₃BrS |

| Molar Mass | 163.04 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[4] |

| Melting Point | -10 °C[4] |

| Boiling Point | 149-151 °C[4] |

| Density | 1.684 g/mL at 25 °C[4] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

| ¹H NMR (CDCl₃) | δ ~7.25 (dd, 1H), ~6.98 (dd, 1H), ~6.85 (dd, 1H) ppm |

| ¹³C NMR (CDCl₃) | δ ~128.5, ~127.8, ~123.0, ~112.5 ppm |

| IR (neat) | ν ~3100 (C-H, aromatic), ~1520, ~1420 (C=C, aromatic), ~700 (C-Br) cm⁻¹ |

| Mass Spectrum (EI) | m/z 164/162 (M⁺), 83 (M⁺ - Br), 39 |

Note: Spectroscopic data are approximate and can vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the carbon-bromine bond. This bond can be readily transformed through a variety of reactions, making this compound a valuable precursor for the introduction of the thienyl moiety into more complex molecules.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-thienylmagnesium bromide. This organometallic species is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[9]

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.[9]

-

Stille Coupling: Coupling with an organostannane compound.[9]

-

Heck Reaction: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl bond.[9]

Applications in Drug Development: A Scaffold for Thienopyridine Antiplatelet Agents

The most significant application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of the thienopyridine class of antiplatelet drugs. These drugs are vital in the prevention of thrombosis in patients with cardiovascular diseases.

Clopidogrel (Plavix®)

Clopidogrel is a widely prescribed antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[11] The synthesis of clopidogrel involves the use of a thiophene-containing intermediate, which is ultimately derived from this compound.[12][13][14] The synthesis often begins with the conversion of this compound to 2-thiophene ethanol, which is then elaborated to form the core thienopyridine structure of the drug.

Prasugrel (Effient®)

Prasugrel is another potent thienopyridine antiplatelet drug used to prevent thrombosis, particularly in patients undergoing percutaneous coronary intervention.[15][16][17][18][19] Similar to clopidogrel, the synthesis of prasugrel relies on the construction of a thienopyridine scaffold, for which this compound serves as a fundamental building block.[20]

Ticlopidine (Ticlid®)

Ticlopidine was one of the first thienopyridine antiplatelet drugs to be marketed.[7][21][22] Although its use has been largely superseded by clopidogrel and prasugrel due to a better side-effect profile of the newer drugs, its synthesis also originates from thiophene-based precursors, highlighting the long-standing importance of this compound in this therapeutic area.[20][23][24]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[2][10]

-

Flammability: It is a flammable liquid and vapor.[2]

-

Irritation: It can cause severe eye irritation and skin irritation.[2][3]

Handling Recommendations:

-

Work in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Conclusion

From its origins in the pioneering work of Victor Meyer to its indispensable role in modern medicinal chemistry, this compound has proven to be a remarkably versatile and enduring chemical entity. Its straightforward synthesis, well-defined reactivity, and the strategic importance of the thienyl moiety in bioactive molecules have cemented its place in the synthetic chemist's toolbox. As the quest for novel therapeutics continues, the fundamental building blocks of organic synthesis, such as this compound, will undoubtedly remain at the forefront of innovation, enabling the construction of the next generation of life-changing medicines.

References

- 1. riviste.fupress.net [riviste.fupress.net]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. benchchem.com [benchchem.com]

- 7. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 14. CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate - Google Patents [patents.google.com]

- 15. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. medkoo.com [medkoo.com]

- 19. "Synthesis Of Prasugrel" [quickcompany.in]

- 20. Page loading... [wap.guidechem.com]

- 21. researchgate.net [researchgate.net]

- 22. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. [wisdomlib.org]

Theoretical Insights into the Reactivity of 2-Bromothiophene: A Technical Guide for Chemical Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of key heterocyclic building blocks is paramount for the rational design of synthetic routes and the development of novel molecular entities. This in-depth technical guide explores the theoretical underpinnings of 2-bromothiophene's reactivity, focusing on its utility in cornerstone organic reactions. The following sections provide a comparative analysis of its behavior in key transformations, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.

Core Concepts: Electronic Structure and Reactivity

This compound is a versatile heterocyclic compound widely employed in organic synthesis. Its reactivity is fundamentally governed by the electronic properties of the thiophene ring and the nature of the carbon-bromine bond. The electron-rich five-membered thiophene ring, featuring a sulfur atom, influences the electron distribution and reactivity at its various positions. Theoretical studies indicate that the C2 position of thiophene is more electron-deficient than the C3 position, a factor that significantly impacts its reactivity in various transformations. This inherent electronic bias renders the C-Br bond at the 2-position susceptible to a range of reactions, including palladium-catalyzed cross-couplings and metal-halogen exchange.

Comparative Reactivity Analysis

The reactivity of this compound is often compared to its isomer, 3-bromothiophene. Generally, this compound exhibits higher reactivity in several key synthetic transformations. This enhanced reactivity is primarily attributed to the greater electron-deficient character of the C2 position, which facilitates crucial steps like the oxidative addition of palladium(0) catalysts in cross-coupling reactions.[1] Furthermore, the proton at the C2 position of thiophene is more acidic than its C3 counterpart, making direct lithiation at C2 more favorable.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from both experimental and theoretical studies, providing a comparative overview of this compound's reactivity.

Table 1: Experimental Data for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [1]

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |

Table 2: Theoretical Data on this compound Reactivity

| Parameter | Value | Method | Reference |

| C-Br Bond Dissociation Energy | ~73.7 kJ·mol⁻¹ | Ion Velocity Imaging | [2] |

| Oxidative Addition Activation Energy (to Pd(0)) | Data not readily available in the searched literature | DFT | |

| Lithiation Reaction Energy | Data not readily available in the searched literature | DFT |

Note: While DFT studies on these parameters are frequently mentioned in the literature, specific, directly comparable numerical values for this compound were not found in the performed searches. The provided Bond Dissociation Energy is from an experimental study.

Key Reactions and Experimental Protocols

This compound serves as a versatile precursor in a multitude of organic reactions. The following sections detail the methodologies for some of the most critical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This compound is an excellent substrate for this reaction, generally exhibiting higher reactivity than 3-bromothiophene.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [1][3]

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol)

-

Toluene/Water (4:1 v/v), degassed

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Heck Reaction

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene. Similar to the Suzuki coupling, the oxidative addition step is typically faster for this compound.[1]

Experimental Protocol: Heck Reaction of this compound with Styrene [4]

Materials:

-

This compound (1.0 mmol)

-

Styrene (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask or sealed tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous DMF and styrene via syringe.

-

Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Lithiation and Electrophilic Quench

Metal-halogen exchange, or lithiation, is a fundamental method for the functionalization of aryl halides. The formation of the 2-thienyllithium intermediate from this compound is thermodynamically favored and kinetically rapid at low temperatures.[1]

Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile [1]

Materials:

-

This compound (1.0 mmol)

-

n-Butyllithium (n-BuLi) (1.1 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., trimethylsilyl chloride, 1.2 mmol)

Procedure:

-

To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add this compound and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams have been generated using the DOT language.

Conclusion

Theoretical studies, complemented by extensive experimental data, confirm that this compound is a highly reactive and versatile building block in modern organic synthesis. Its enhanced reactivity in key transformations such as Suzuki-Miyaura coupling, Heck reactions, and lithiation, when compared to its 3-bromo isomer, is well-documented and can be rationalized by its inherent electronic properties. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's reactivity, along with practical experimental protocols and visual aids to facilitate its effective utilization in the synthesis of complex molecules. A deeper quantitative understanding of its reactivity through more accessible and targeted computational studies would further empower the strategic design of novel and efficient synthetic methodologies.

References

An In-depth Technical Guide on the Electronic Properties of the Thiophene Ring in 2-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophene is a pivotal heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and organic electronic materials.[1] The electronic properties of its thiophene ring are of paramount importance as they dictate the molecule's reactivity, intermolecular interactions, and the performance of materials derived from it. This technical guide provides a comprehensive analysis of the electronic characteristics of the thiophene ring in this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Electronic Properties of the Thiophene Ring

The introduction of a bromine atom at the 2-position of the thiophene ring significantly influences its electronic structure. This is attributed to the interplay of the inductive and mesomeric effects of the halogen. The bromine atom is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I). Conversely, the lone pairs on the bromine atom can participate in resonance with the thiophene ring's π-system, resulting in a mesomeric electron-donating effect (+M). The balance of these effects modulates the electron density distribution, aromaticity, and reactivity of the thiophene ring.

Molecular Geometry

The geometry of the this compound molecule provides fundamental insights into its electronic structure. Gas-phase electron diffraction studies have been instrumental in determining the precise bond lengths and angles.[2]

Table 1: Experimental Bond Lengths and Angles for this compound [2]

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.717 ± 0.004 |

| C=C | 1.368 ± 0.004 |

| C-C | 1.423 (assumed) |

| C-Br | 1.860 (assumed) |

| C-H | 1.071 ± 0.015 |

| **Bond Angles (°) ** | |

| ∠CSC | 91.9 ± 0.3 |

| ∠SCC | 111.9 ± 0.3 |

| ∠C(3)C(4)H | 120 ± 6 |

| ∠SCH | 121 ± 3 |

Note: Some values were assumed during the analysis of the diffraction data.

Electron Density Distribution

Table 2: Calculated Mulliken Charges for Thiophene (for comparison) [3]

| Atom | Charge (a.u.) |

| S | +0.25 |

| Cα | -0.15 |

| Cβ | -0.05 |

| Hα | +0.05 |

| Hβ | +0.05 |

Note: These are representative values for the parent thiophene molecule and will be different for this compound.

Aromaticity

The aromaticity of the thiophene ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). A HOMA value close to 1 indicates high aromaticity, while negative NICS values in the center of the ring are characteristic of aromatic compounds. For thiophene, the NICS(0) value is -13.3 ppm and the NICS(1) value is -16.2 ppm, indicating its aromatic character. The bromine substituent is expected to slightly decrease the aromaticity of the thiophene ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the electronic environment of the protons and carbons in the this compound molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.[5]

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Similar to ¹H NMR, lock and shim the instrument.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 3: ¹H NMR Data for this compound [6]